molecular formula C12H10BrN3O4 B2746489 4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile CAS No. 2094332-75-7

4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile

Cat. No.: B2746489
CAS No.: 2094332-75-7
M. Wt: 340.133
InChI Key: YYRPMIFHNGEFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile is an organic compound characterized by the presence of a bromine atom, a nitro group, a benzoyl group, a morpholine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the benzene ring.

    Formation of Benzoyl Group: The attachment of a benzoyl group to the benzene ring.

    Morpholine Ring Formation: The formation of the morpholine ring.

    Carbonitrile Group Introduction: The addition of the carbonitrile group.

Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, bromine for bromination, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl morpholine derivatives.

Scientific Research Applications

4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups can play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-5-nitrobenzoyl)morpholine
  • 4-(3-Bromo-5-nitrobenzoyl)piperidine
  • 4-(3-Bromo-5-nitrobenzoyl)tetrahydropyran

Uniqueness

4-(3-Bromo-5-nitrobenzoyl)morpholine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its chemical reactivity and potential applications. The combination of the bromine and nitro groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-(3-bromo-5-nitrobenzoyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4/c13-9-3-8(4-10(5-9)16(18)19)12(17)15-1-2-20-7-11(15)6-14/h3-5,11H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRPMIFHNGEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.